![molecular formula C19H21Cl2NOS B2853865 2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 400089-22-7](/img/structure/B2853865.png)
2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
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Description
Scientific Research Applications
Neuraminidase Inhibitory Activity
This compound has been studied for its potential as a neuraminidase inhibitor . Neuraminidase is an enzyme that plays a key role in the spread of influenza viruses. Inhibitors of neuraminidase can be used to treat and prevent influenza infections . The compound’s structure allows it to bind with neuraminidase’s active sites, potentially blocking the virus’s ability to spread.
Antiviral Drug Synthesis
Related to its neuraminidase inhibitory activity, this compound could be used in the synthesis of antiviral drugs . Its ability to inhibit neuraminidase could make it a candidate for inclusion in new drugs designed to combat viral infections, particularly those caused by influenza viruses .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies . These studies help in understanding the interaction between drugs and their targets, which is crucial for drug design and development. The compound could serve as a model to study interactions with neuraminidase and other viral proteins .
Antibacterial Applications
There is potential for this compound to be used in the development of antibacterial agents . It could be tested against various bacterial strains to assess its efficacy in inhibiting bacterial growth or killing bacteria directly .
Antitumor Activity
Research has indicated that similar compounds have shown antitumor activity . This particular compound could be explored for its effects on cancer cells, such as inhibiting cell division or inducing apoptosis in tumor cells .
Chemical Synthesis and Characterization
The compound can be used in chemical synthesis as a building block for creating more complex molecules. Its characterization through techniques like NMR, MS, and elemental analyses is essential for confirming its structure and purity, which is vital for any further applications .
Crystal Structure Analysis
Determining the crystal structure of this compound can provide insights into its physical and chemical properties. Knowledge of its crystal structure is important for understanding how it interacts with other molecules and for designing derivatives with improved properties .
properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NOS/c1-19(2,3)14-6-4-13(5-7-14)11-24-12-18(23)22-17-9-8-15(20)10-16(17)21/h4-10H,11-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHHYBKKJYCTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide |
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